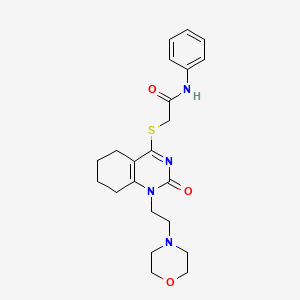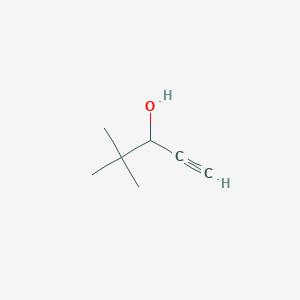
4,4-Dimethylpent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4-Dimethylpent-1-yn-3-ol” is a chemical compound with the CAS Number: 19115-28-7 . It has a molecular weight of 112.17 and is typically in liquid form .
Synthesis Analysis
A three-step batch-flow hybrid process has been developed for an expeditious synthesis of the enynol key intermediate of antifungal terbinafine . This procedure involves consecutive organometallic steps without the necessity of any in-line purification: after a metalation by n-butyllithium, a selective addition of the lithium salt was elaborated followed by a Grignard reaction resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3 .
Chemical Reactions Analysis
The synthesis of this compound involves a series of organometallic reactions. After a metalation by n-butyllithium, a selective addition of the lithium salt was followed by a Grignard reaction .
Physical And Chemical Properties Analysis
The compound is typically in liquid form . It has a molecular weight of 112.17 . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Pharmacological Evaluations
4,4-Dimethylpent-1-yn-3-ol derivatives have been explored for their potential as antipsychotic agents. For instance, compounds with hydroxy and imine functionalities were synthesized as possible replacements for amino and ketone groups in earlier series, showing antipsychotic-like effects without interacting with dopamine receptors. These studies suggest the compound's relevance in developing new pharmacological agents (Wise et al., 1987).
Cholesterol Biosynthesis
Research into cholesterol biosynthesis has involved compounds like 4,4-dimethylcholesta-8,14-dien-3beta-ol, a relative of this compound. Studies have demonstrated the conversion of these compounds in rat liver homogenate into cholesterol, highlighting their role in understanding sterol biosynthesis and metabolic pathways (Watkinson et al., 1971).
Supramolecular Structures
The molecule 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol, which is structurally similar to this compound, has been studied for its supramolecular structure. This research contributes to understanding molecular-electronic structures and hydrogen bonding, which are crucial in fields like materials science and molecular biology (Cheng et al., 2011).
Peptide Synthesis
This compound derivatives have applications in peptide synthesis, serving as protecting groups for amino acids like tryptophan. This is significant for the synthesis of complex peptides and proteins, which are essential in biochemistry and pharmaceutical research (Karlström & Undén, 1996).
Antitumor Activity
Compounds structurally related to this compound, such as phenoxazine derivatives, have been investigated for their antitumor properties. These studies contribute to cancer research by exploring new potential treatments and understanding the mechanisms of tumor growth and suppression (Kimura et al., 2008).
Safety and Hazards
The compound has several hazard statements including H226, H302, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
4,4-dimethylpent-1-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPLTEOGHOQFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide](/img/structure/B2579478.png)
![7-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2579482.png)
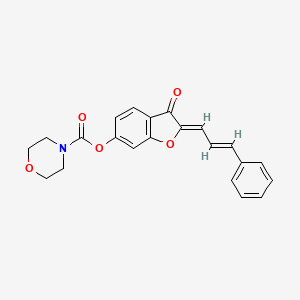

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)

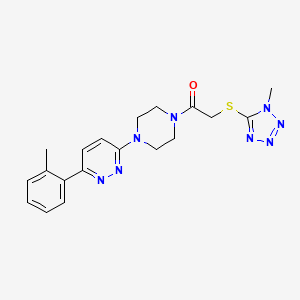

![2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2579493.png)
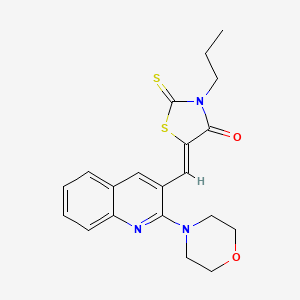
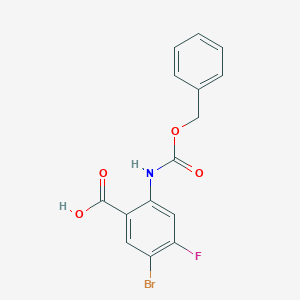
![3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2579496.png)
![(E)-2-cyano-N-(3-methoxypropyl)-3-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2579497.png)
